molecular formula C25H16F2N2O5S B11574440 prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11574440
M. Wt: 494.5 g/mol
InChI Key: CPVZIYKWSBMCEJ-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 7-fluoro group and a 4-fluorophenyl ring at position 1. The thiazole ring at position 2 is further functionalized with a methyl group at position 4 and a prop-2-en-1-yl ester at position 2.

Properties

Molecular Formula

C25H16F2N2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

prop-2-enyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H16F2N2O5S/c1-3-10-33-24(32)22-12(2)28-25(35-22)29-19(13-4-6-14(26)7-5-13)18-20(30)16-11-15(27)8-9-17(16)34-21(18)23(29)31/h3-9,11,19H,1,10H2,2H3

InChI Key

CPVZIYKWSBMCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the fluorinated phenyl groups and the thiazole carboxylate moiety. Key reagents used in these steps include fluorinated anilines, thiazole derivatives, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and process control technologies ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications as a pharmaceutical agent. Preliminary studies indicate its possible efficacy as an anti-inflammatory and anticancer agent.

Case Study: Anticancer Activity
A study investigated the effects of compounds similar to prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate on cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that derivatives of this compound may serve as leads for drug development against these cancers .

Agricultural Applications

Given its structural features, the compound may also be explored as a plant protection agent. Its thiazole component is often associated with fungicidal properties.

Case Study: Fungicidal Activity
Research has demonstrated that thiazole derivatives exhibit antifungal activity against various plant pathogens. A derivative similar to this compound was tested against Botrytis cinerea, the causative agent of gray mold disease in crops. The compound showed promising results in inhibiting fungal growth in vitro .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and chromeno-pyrrol core allow it to bind with high affinity to various biological receptors and enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound’s structural uniqueness lies in its chromenopyrrole-thiazole hybrid system and fluorinated substituents. Comparisons with similar derivatives (Table 1) highlight critical variations:

Compound Name Chromenopyrrole Substituents Heterocycle at Position 2 Aromatic Substituents Key Structural Differences
Target Compound 7-Fluoro, 1-(4-fluorophenyl) 4-methyl-1,3-thiazole 4-fluorophenyl Reference compound for comparison
Prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate 7-Fluoro, 1-(2-fluorophenyl) 4-methyl-1,3-thiazole 2-fluorophenyl Fluorine position on phenyl ring (para vs. ortho); steric and electronic effects differ
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Fluoro, 1-(4-isopropylphenyl) 5-isobutyl-1,3,4-thiadiazole 4-isopropylphenyl Thiadiazole replaces thiazole; isopropylphenyl vs. fluorophenyl; increased lipophilicity

Structural Implications :

  • Heterocycle Variation : Replacing thiazole with thiadiazole () introduces an additional nitrogen atom, modifying electron distribution and hydrogen-bonding capacity .
  • Aromatic Substituents : The isopropyl group in ’s compound enhances hydrophobicity (higher logP) compared to the fluorophenyl group, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties and Bioactivity

Predicted Properties (Based on Structural Analysis):
Property Target Compound Compound Compound
Molecular Weight ~500 g/mol ~500 g/mol ~530 g/mol
logP (Lipophilicity) ~3.5 (moderate) ~3.5 (similar) ~4.2 (higher due to isopropyl)
Hydrogen Bond Acceptors 8 8 9 (additional thiadiazole N)
Solubility Low (fluorinated aromatics) Low Very low

Bioactivity Considerations :

  • The thiazole/thiadiazole systems may interact with metal ions or polar residues in enzyme active sites, though experimental validation is needed .
  • Fluorine substituents enhance metabolic stability and bioavailability but may reduce solubility .

Similarity Analysis Using Chemoinformatics

  • Tanimoto Coefficient: A similarity coefficient analysis () indicates moderate similarity (~0.65–0.75) between the target compound and derivatives, primarily due to shared chromenopyrrole and fluorinated motifs. Lower similarity (~0.50) is expected with non-fluorinated or structurally divergent analogues .

Biological Activity

The compound prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a novel class of biologically active molecules. Its complex structure suggests potential applications in various therapeutic areas, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique combination of a chromeno-pyrrole moiety and a thiazole carboxylate group, which may contribute to its biological activities. The presence of fluorine atoms is significant due to their influence on the electronic properties of the molecule.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown selective cytotoxicity against various cancer cell lines. A study reported that fluorinated derivatives exhibited IC50 values ranging from 1.94 to 3.46 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of related compounds has been extensively studied. For example, a series of chromeno-pyrrole derivatives demonstrated effective antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans. The mechanism of action is hypothesized to involve disruption of microbial cell membranes and inhibition of metabolic pathways .

Antioxidant Properties

Compounds similar to prop-2-en-1-yl derivatives have also shown promising antioxidant activities. For instance, antioxidant assays using DPPH and hydroxyl radical scavenging methods revealed that certain derivatives possess strong free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

Study 1: Fluorinated Chromeno-Pyrroles

In a detailed investigation by Kamal et al., a series of aminobenzothiazole linked to pyrazolo[1,5-a]pyrimidine conjugates were synthesized and evaluated for their antitumor activities. The study highlighted the importance of fluorine substitution in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on related compounds to understand the influence of different substituents on biological activity. The findings suggested that electron-withdrawing groups like fluorine significantly enhance antibacterial properties while maintaining low toxicity profiles .

Data Tables

Activity Type IC50 Value (μM) Tested Pathogens Reference
Anticancer1.94 - 3.46MCF-7
AntibacterialN/AE. coli, S. aureus
AntifungalN/AC. albicans
AntioxidantN/ADPPH assay

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step heterocyclic coupling and cyclization. A key step is the reflux of intermediates (e.g., chromenopyrrolone and thiazole-carboxylate precursors) in ethanol or acetic acid under controlled conditions. For example, refluxing with hydrazine hydride in glacial acetic acid for 6–8 hours facilitates pyrazole ring formation, monitored via TLC . Purification via recrystallization using DMF-EtOH (1:1) improves yields (46–63%) . Systematic solvent screening (e.g., ethanol vs. DMF) and stoichiometric adjustments (e.g., 1:1 molar ratios of reactants) are critical for yield optimization .

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm proton environments and carbon backbone (e.g., fluorine-induced deshielding in aromatic regions) .
  • FTIR to validate functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for thiazole-carboxylate) .
  • HRMS for exact mass verification (e.g., molecular ion peaks matching theoretical values within 2 ppm error) . Cross-referencing with computational models (e.g., DFT calculations) resolves ambiguities in spectral assignments .

Q. What solvent systems are suitable for recrystallization, and how do they affect purity?

Polar aprotic solvents like DMF mixed with ethanol (1:1) are effective for recrystallizing fused heterocycles, reducing solubility of byproducts. For example, this method yielded 63% purity for a structurally similar pyrrol-2-one derivative . Precipitate washing with cold ethanol removes residual acetic acid or unreacted hydrazine .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) may arise from dynamic effects like tautomerism or fluorine’s electronegativity. Strategies include:

  • Variable-temperature NMR to probe tautomeric equilibria .
  • X-ray crystallography for unambiguous confirmation (e.g., resolving diastereomeric mixtures in similar compounds) .
  • Isotopic labeling (e.g., 19F NMR) to track fluorine’s electronic impact on adjacent protons .

Q. What methodologies are recommended for studying pharmacokinetic properties and target interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with fluorophenyl-binding pockets (e.g., similar compounds showed affinity for kinase domains) .
  • ADME analysis : Predict bioavailability via SwissADME, focusing on logP (aim for 2–5) and PSA (<140 Ų) to optimize blood-brain barrier penetration .
  • In vitro assays : Fluorometric assays (e.g., cytochrome P450 inhibition) to assess metabolic stability .

Q. How can researchers design SAR studies to improve bioactivity?

  • Core modifications : Replace the 4-methyl-thiazole with bulkier groups (e.g., cyclopropyl) to enhance steric hindrance and selectivity .
  • Fluorine substitution : Test 4-fluorophenyl vs. 2-fluorophenyl analogs to evaluate electronic effects on target binding .
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., prop-2-en-1-yl) to improve solubility, as seen in carboxylate derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions during exothermic steps (e.g., cyclization) .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to reduce heavy metal residues .
  • Process analytics : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Notes

  • Contradiction management : Conflicting spectral data may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous phases .
  • Advanced purification : For trace impurities, employ preparative HPLC with C18 columns and acetonitrile/water gradients .

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